molecular formula C24H23N5O4 B10959191 N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide

N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10959191
M. Wt: 445.5 g/mol
InChI Key: HHABGWKEOPVFKH-UHFFFAOYSA-N
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Description

N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a pyrazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitroacetophenone with hydrazine hydrate under reflux conditions.

    Benzylation: The pyrazole derivative is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Oxazole Ring Formation: The benzylated pyrazole is reacted with an appropriate oxazole precursor, such as 2-bromo-5-methyl-1,2-oxazole-3-carboxylic acid, under basic conditions to form the oxazole ring.

    Amidation: Finally, the oxazole derivative is subjected to amidation with aniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, bases such as sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivative of the pyrazole ring

    Substitution: Various benzyl-substituted derivatives

    Hydrolysis: Corresponding carboxylic acid and aniline

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide: Lacks the nitro group on the pyrazole ring.

    N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-thiazole-3-carboxamide: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

The presence of the nitro group on the pyrazole ring and the oxazole ring in N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide contributes to its unique chemical reactivity and potential bioactivity. These features distinguish it from similar compounds and make it a valuable target for further research and development.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-benzyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H23N5O4/c1-16-23(29(31)32)17(2)28(25-16)15-21-18(3)33-26-22(21)24(30)27(20-12-8-5-9-13-20)14-19-10-6-4-7-11-19/h4-13H,14-15H2,1-3H3

InChI Key

HHABGWKEOPVFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C)C)[N+](=O)[O-]

Origin of Product

United States

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